

Application Note and Protocol: Bicinchoninic Acid (BCA) Disodium Salt Microplate Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Bicinchoninic acid disodium salt

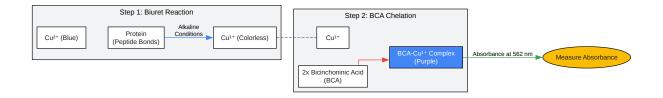
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This document provides a detailed protocol for the quantification of total protein in a solution using the Bicinchoninic Acid (BCA) assay in a 96-well microplate format. The BCA assay is a highly sensitive and detergent-compatible colorimetric method, making it a staple in biochemical research, biotechnology, and clinical diagnostics.[1][2]

Principle of the Assay

The BCA protein assay is based on a two-step chemical reaction.[3][4] First, under alkaline conditions, peptide bonds in the protein reduce cupric ions (Cu²⁺) from the copper(II) sulfate to cuprous ions (Cu¹⁺).[2][3][5] The amount of Cu²⁺ reduced is directly proportional to the amount of protein present in the sample.[2][3] In the second step, two molecules of bicinchoninic acid chelate with each cuprous ion.[2][3][5] This chelation forms a stable, purple-colored complex that exhibits strong absorbance at a wavelength of 562 nm.[2][3][5] The protein concentration in an unknown sample can then be determined by comparing its absorbance to a standard curve generated from a protein of known concentration, typically bovine serum albumin (BSA).[4]





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Figure 1. Principle of the BCA Protein Assay.

Materials and Reagents

- BCA Reagent A (containing sodium carbonate, sodium bicarbonate, bicinchoninic acid, and sodium tartrate in a sodium hydroxide solution)[4][6]
- BCA Reagent B (4% cupric sulfate pentahydrate solution)[1][6]
- Protein Standard (e.g., Bovine Serum Albumin, BSA, at 2 mg/mL)[4]
- Dilution Buffer (the same buffer used for the unknown samples, e.g., PBS)[4]
- 96-well flat-bottom microplate[1][4]
- Microplate reader capable of measuring absorbance at 562 nm[1][4]
- Multichannel pipette[4]
- Incubator set to 37°C or 60°C[4][7]

Experimental Protocols

It is recommended to run all standards and unknown samples in triplicate for accuracy.[4]

The BCA Working Reagent must be prepared fresh just before use.[4]



- Calculate the total volume of WR required using the following formula: (# standards + # unknowns) x (# replicates) x (200 μL per well) = Total WR Volume[8] It is advisable to prepare a slight excess (e.g., 10%) to account for pipetting inaccuracies.[4][9]
- Prepare the WR by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B (50:1 ratio).[3][4][8] Upon mixing, the solution may initially appear turbid but will become a clear, green solution.[8][10]

Prepare a series of protein standards by diluting the 2 mg/mL BSA stock solution. The same diluent used for the unknown protein samples should be used for preparing the standards.[11]

Vial	Volume of Diluent (μL)	Volume and Source of BSA	Final BSA Concentration (μg/mL)
А	0	300 μL of 2 mg/mL Stock	2000
В	125	375 μL of Stock	1500
С	325	325 μL of Stock	1000
D	175	175 μL of vial B	750
E	325	325 μL of vial C	500
F	325	325 μL of vial E	250
G	325	325 μL of vial F	125
Н	400	400 μL of vial G	62.5
1	400	0 (Blank)	0

Table 1: Preparation of Diluted Albumin (BSA) Standards. This table is adapted from common protocols to generate a standard curve with a working range of approximately 20-2000 μ g/mL. [3][11][12]

The following table outlines the standard microplate protocol.



Step	Action	Volume per Well	Notes
1	Pipette standards and unknown samples into microplate wells.	25 μL	If sample concentration is low, the sample volume can be increased, but the ratio to WR must be consistent for all wells.[4] A smaller volume (e.g., 10 µL) can be used, which may limit the working range.[8][13]
2	Add the freshly prepared BCA Working Reagent to each well.	200 μL	A multichannel pipette is recommended for rapid and consistent addition to minimize timing variations across the plate.[4][9]
3	Mix the plate thoroughly on a plate shaker for 30 seconds.	N/A	This ensures a homogenous reaction mixture.[8]
4	Cover the plate and incubate.	N/A	Standard: 37°C for 30 minutes.[3][8] Enhanced Sensitivity: 60°C for 30 minutes (narrows dynamic range).[4] Room Temperature: ~2 hours.[3][4]
5	Cool the plate to room temperature.	N/A	This step is crucial for stable absorbance readings.[1][3]



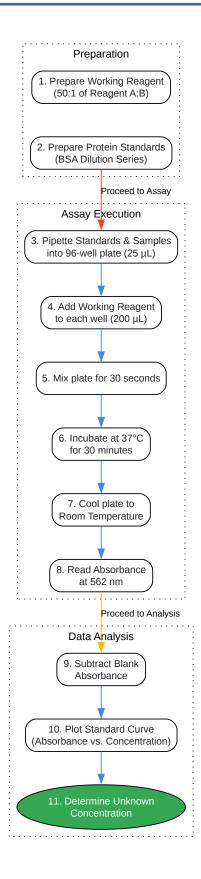
	Readings should be
carbanca	taken within 10-30
	minutes of cooling.[1]
	[10] The acceptable
rieduei.	wavelength range is
	540-590 nm.[3][9]
	sorbance 62 nm on N/A reader.

Table 2: Microplate Assay Protocol Summary.

Data Analysis

- Blank Correction: Subtract the average absorbance of the Blank standard (0 μg/mL) from the absorbance values of all other individual standards and unknown samples.[3][10]
- Standard Curve Generation: Plot the blank-corrected absorbance values for each BSA standard against its known concentration (in µg/mL).[8]
- Concentration Determination: Use the standard curve to determine the protein concentration of each unknown sample. A four-parameter (quadratic) or best-fit curve often provides more accurate results than a simple linear regression.[4][8] The concentration of the unknown samples should fall within the linear range of the standard curve for accurate quantification. [9][14]





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Figure 2. Experimental workflow for the microplate-based BCA protein assay.



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- To cite this document: BenchChem. [Application Note and Protocol: Bicinchoninic Acid (BCA)
 Disodium Salt Microplate Assay]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1667841#bicinchoninic-acid-disodium-salt-microplate-assay-protocol]

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